(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one (3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
Brand Name: Vulcanchem
CAS No.: 119816-46-5
VCID: VC20827784
InChI: InChI=1S/C10H17NO2/c1-10(2,3)9-11-6-4-5-7(11)8(12)13-9/h7,9H,4-6H2,1-3H3/t7-,9+/m1/s1
SMILES: CC(C)(C)C1N2CCCC2C(=O)O1
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one

CAS No.: 119816-46-5

Cat. No.: VC20827784

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one - 119816-46-5

Specification

CAS No. 119816-46-5
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name (3S,7aR)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
Standard InChI InChI=1S/C10H17NO2/c1-10(2,3)9-11-6-4-5-7(11)8(12)13-9/h7,9H,4-6H2,1-3H3/t7-,9+/m1/s1
Standard InChI Key FUMQATWTNPOQKF-APPZFPTMSA-N
Isomeric SMILES CC(C)(C)[C@H]1N2CCC[C@@H]2C(=O)O1
SMILES CC(C)(C)C1N2CCCC2C(=O)O1
Canonical SMILES CC(C)(C)C1N2CCCC2C(=O)O1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator